molecular formula C13H19NO2S B2940999 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1396768-92-5

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2940999
CAS No.: 1396768-92-5
M. Wt: 253.36
InChI Key: CDCCJKSDYKFIMS-UHFFFAOYSA-N
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Description

The compound “1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The molecule also contains a thioether group, which is a sulfur atom connected to two alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a furan ring and a piperidine ring connected by a thioether linkage. The exact 3D conformation would depend on the specific spatial arrangement of these components .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of the furan ring, piperidine ring, and thioether group .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, studying its potential biological activities, and assessing its safety profile .

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11(15)14-6-4-12(5-7-14)9-17-10-13-3-2-8-16-13/h2-3,8,12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCCJKSDYKFIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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